tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate
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Overview
Description
“tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate” is a chemical compound with the CAS Number: 2089254-99-7 . It has a molecular weight of 261.39 . It is in the form of a powder .
Synthesis Analysis
The synthesis of “tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate” involves several steps . The process begins by adding benzyl chloride to ethanolamine and heating it to reflux for 1 to 1.5 hours . After cooling to 23-28°C, sulfuryl chloride is added and the reaction is allowed to proceed until complete . Ammonia gas is then passed through the reaction for 2.5 to 3.5 hours . After cooling again to 23-28°C, di-tert-butyl dicarbonate is added and the mixture is stirred for 0.5 to 1 hour . Finally, hydrogen gas is passed through the reaction to remove the benzyl group, yielding the product .Molecular Structure Analysis
The IUPAC name of the compound is "tert-butyl (4- (2-hydroxyethyl)tetrahydro-2H-thiopyran-4-yl)carbamate" . The InChI key provides a unique identifier for the compound .Chemical Reactions Analysis
The compound is used as an amine-protected, difunctional reagent in the synthesis of phosphatidyl ethanolamines and ornithine .Physical And Chemical Properties Analysis
The compound is a light yellow clear liquid . It has a boiling point of 92°C at 0.22mm and a density of 1.042 g/mL at 25 °C (lit.) . The refractive index is n 20/D 1.449 (lit.) .Scientific Research Applications
Synthesis and Organic Chemistry
Intermediate in Enantioselective Synthesis : The compound is a crucial intermediate for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, demonstrating its importance in enantioselective synthesis processes (Ober et al., 2004).
Utility in Isostructural Families of Compounds : It forms a part of the isostructural family of compounds used in molecular structuring, particularly in crystal formation involving hydrogen and halogen bonds (Baillargeon et al., 2017).
Synthesis of Natural Product Jaspine B : This compound serves as an intermediate in the synthesis of the natural product jaspine B, which has cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).
Formation of Functionalised Carbamates : It is involved in the creation of functionalised carbamates through reactions with various electrophiles, showcasing its versatility in organic synthesis (Ortiz et al., 1999).
Pharmacology and Medicinal Chemistry
Preparation of Chiral Organoselenanes and Organotelluranes : The enzymatic kinetic resolution of tert-butyl carbamates leads to the creation of optically pure enantiomers, which are vital for synthesizing chiral organoselenanes and organotelluranes (Piovan et al., 2011).
Intermediate in Omisertinib Synthesis : It acts as an important intermediate in the synthesis of omisertinib (AZD9291), a drug used for treating certain types of cancer (Zhao et al., 2017).
Building Blocks in Organic Synthesis : tert-Butyl carbamates have been identified as effective building blocks in organic synthesis, particularly in the creation of N-(Boc)-protected nitrones, which are useful in various chemical transformations (Guinchard et al., 2005).
Preparation of Organic Photovoltaic Materials : Used in the preparation of triarylamino derivatives for organic photovoltaic materials, indicating its utility in renewable energy research (Chmovzh & Rakitin, 2021).
Chemoselective Transformation of Amino Protecting Groups : It is involved in the chemoselective transformation of amino protecting groups, a process significant in the field of medicinal chemistry (Sakaitani & Ohfune, 1990).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3S/c1-11(2,3)16-10(15)13-12(4-7-14)5-8-17-9-6-12/h14H,4-9H2,1-3H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZLGORELOMWQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCSCC1)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[4-(2-hydroxyethyl)thian-4-yl]carbamate |
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